molecular formula C41H59N5O9S B12430049 cIAP1 Ligand-Linker Conjugates 1

cIAP1 Ligand-Linker Conjugates 1

Cat. No.: B12430049
M. Wt: 798.0 g/mol
InChI Key: VRIPTOPZFCHVHG-CAMYFPOLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 1 involves the conjugation of an IAP ligand to a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . the general approach involves standard organic synthesis techniques, including coupling reactions and purification steps.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 1 primarily undergoes reactions typical of organic compounds, including:

Common Reagents and Conditions

Common reagents and conditions for these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Generally, the reactions aim to modify the functional groups on the ligand or linker to enhance the compound’s activity or stability .

Properties

Molecular Formula

C41H59N5O9S

Molecular Weight

798.0 g/mol

IUPAC Name

[(Z)-2-methylidenepent-3-enyl] N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C41H59N5O9S/c1-5-11-29(2)27-55-41(50)45(4)30(3)38(48)44-36(31-12-7-6-8-13-31)40(49)46-18-10-16-35(46)39-43-34(28-56-39)37(47)32-14-9-15-33(26-32)54-25-24-53-23-22-52-21-20-51-19-17-42/h5,9,11,14-15,26,28,30-31,35-36H,2,6-8,10,12-13,16-25,27,42H2,1,3-4H3,(H,44,48)/b11-5-/t30-,35-,36-/m0/s1

InChI Key

VRIPTOPZFCHVHG-CAMYFPOLSA-N

Isomeric SMILES

C/C=C\C(=C)COC(=O)N(C)[C@@H](C)C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

Canonical SMILES

CC=CC(=C)COC(=O)N(C)C(C)C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN

Origin of Product

United States

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